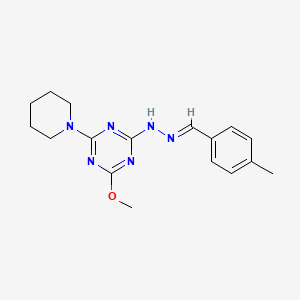![molecular formula C18H18BrN3O6 B11540495 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11540495.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy, and nitro functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-methoxyphenol with an appropriate halogenated acetyl compound under basic conditions to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-methoxy-3-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
科学的研究の応用
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Potential use as a probe in biochemical assays due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
- 2-(4-bromo-2-ethoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. This makes it a valuable compound for developing new chemical entities with specific properties.
特性
分子式 |
C18H18BrN3O6 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18BrN3O6/c1-11(12-4-6-15(26-2)14(8-12)22(24)25)20-21-18(23)10-28-16-7-5-13(19)9-17(16)27-3/h4-9H,10H2,1-3H3,(H,21,23)/b20-11+ |
InChIキー |
MFENQOJGCCYOIC-RGVLZGJSSA-N |
異性体SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
正規SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl {[3-cyano-4-(4-fluorophenyl)-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11540426.png)
![2,4-dimethyl-N-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11540439.png)
![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11540446.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11540454.png)
![(2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11540460.png)
![4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11540464.png)
![N'-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide](/img/structure/B11540480.png)
![2,4-dichloro-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540484.png)
![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate](/img/structure/B11540492.png)
![N'-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11540497.png)

![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11540501.png)

![4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11540510.png)
